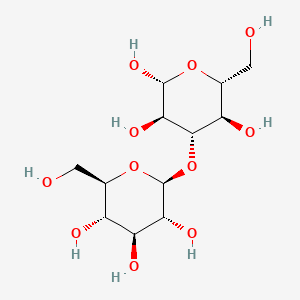

3-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8-,9-,10+,11-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGJYVCQYDKYDW-CSOAUFAESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873935 | |

| Record name | beta-Laminaribiose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52485-11-7, 150522-10-4 | |

| Record name | beta-Laminaribiose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium [29H,31H-phthalocyaninato-(2-)-N29,N30,N31,N32]-((3-(N-methyl-N-(2-hydroxyethyl)amino)propyl)amino)sulfonyl-sulfonato, copper complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature and Structural Elucidation of 3 O Beta D Glucopyranosyl Beta D Glucopyranose

IUPAC Name and Common Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is (2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal. smolecule.comnih.gov However, for practical purposes, it is more commonly known by several synonyms.

The most prevalent common name is Laminaribiose (B1201645) . medchemexpress.com Other frequently used synonyms include 3-O-(β-D-glucopyranosyl)-D-glucose and β-D-Glc-(1→3)-D-Glc . medchemexpress.com These names are often used interchangeably in scientific literature.

| Nomenclature Type | Name |

| IUPAC Name | (2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |

| Common Name | Laminaribiose |

| Other Synonyms | 3-O-(β-D-glucopyranosyl)-D-glucose, Laminariose, β-D-Glc-(1→3)-D-Glc |

Glycosidic Linkage and Anomeric Configuration

A glycosidic bond is a type of covalent bond that joins a carbohydrate molecule to another group. khanacademy.orgwikipedia.org In the case of laminaribiose, the bond forms between the anomeric carbon (C1) of one glucose molecule and the hydroxyl group on the third carbon (C3) of the second glucose molecule. medchemexpress.comchegg.com

The "beta" designation refers to the anomeric configuration of the glycosidic bond. khanacademy.org When glucose forms a cyclic structure, a new stereocenter is created at the anomeric carbon (C1). creative-proteomics.com The orientation of the hydroxyl group on this carbon can be either alpha (α), pointing below the plane of the ring, or beta (β), pointing above the plane. libretexts.orgfiveable.me In laminaribiose, the glycosidic bond is in the beta configuration, meaning the oxygen atom connecting the two glucose units is oriented upwards from the plane of the first glucose ring. khanacademy.orgchegg.com

| Structural Feature | Description |

| Monomer Units | Two D-glucose molecules |

| Bond Type | Glycosidic bond |

| Linkage Position | Between Carbon 1 (C1) of the first glucose and Carbon 3 (C3) of the second glucose |

| Anomeric Configuration | Beta (β) |

| Full Linkage Name | Beta-1,3-glycosidic bond |

Oligomeric Context: Relationship to Beta-1,3-Glucans and Laminarin

Laminaribiose represents the fundamental repeating unit of larger polysaccharides known as beta-1,3-glucans . nih.govnih.gov These are polymers of glucose molecules linked together by β-1,3-glycosidic bonds to form a linear backbone. nih.govnih.gov Beta-glucans are a diverse group of polysaccharides found widely in nature, including in the cell walls of bacteria, fungi, yeast, and cereals. nih.govwikipedia.org

One of the most notable beta-1,3-glucans is laminarin , a storage polysaccharide found predominantly in brown algae. medchemexpress.commdpi.comoup.com The backbone of laminarin consists mainly of β-1,3-linked glucose residues, making laminaribiose its primary structural component. mdpi.comresearchgate.net Laminarin can also feature some β-1,6-glycosidic branches off the main chain. mdpi.comtaylorandfrancis.com The hydrolysis of laminarin yields laminaribiose. medchemexpress.com

| Polymer | Description | Relationship to Laminaribiose |

| Beta-1,3-Glucans | Polysaccharides with a linear backbone of β-1,3 linked glucose units. nih.govnih.gov | Laminaribiose is the repeating disaccharide unit. |

| Laminarin | A storage polysaccharide in brown algae with a backbone of β-1,3-glucans, often with β-1,6 branches. mdpi.comresearchgate.net | Laminaribiose is the fundamental building block of the laminarin backbone. medchemexpress.com |

Natural Occurrence and Biological Sources

Ubiquity in Plant Cell Walls

While the primary structural polysaccharide in plant cell walls is cellulose, which consists of β-(1→4)-linked glucose units, the β-(1→3)-glucan linkage characteristic of 3-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranose is also present in higher plants, primarily in the form of callose. wikipedia.orgnih.gov Callose is not a ubiquitous, permanent structural component like cellulose; instead, it is synthesized by callose synthases and deposited at specific locations within the cell wall in response to particular developmental cues or environmental stimuli. wikipedia.orgnih.gov

Key functions and locations of callose in plants include:

Wound Response: Callose is rapidly deposited at wound sites and on the sieve plates of phloem to seal off damaged tissue and prevent fluid loss. wikipedia.org

Pathogen Defense: As a response to pathogen invasion, plants accumulate callose deposits, known as papillae, at the site of infection to reinforce the cell wall and act as a physical barrier. nih.govfrontiersin.org

Developmental Processes: It plays a crucial role in cell plate formation during cytokinesis, in the development of pollen mother cells, and in regulating intercellular transport through plasmodesmata. wikipedia.orgnih.gov

Although constituting a minor fraction of the total cell wall polysaccharides under normal conditions, the targeted and rapid synthesis of callose makes it a significant source of β-(1→3)-glucan linkages in the plant kingdom. researchgate.net The enzymatic degradation of callose by β-1,3-glucanases releases β-(1→3)-linked oligosaccharides, including this compound. wikipedia.org

Presence in Marine Organisms: Seaweed and Marine Algae (as a constituent of laminarin)

One of the most significant sources of this compound is the polysaccharide laminarin. [Previous Results 1, 2] Laminarin serves as a primary carbohydrate food reserve in brown algae (Phaeophyceae), analogous to starch in plants. [Previous Results 5] This storage glucan is primarily composed of a backbone of β-(1→3)-linked D-glucopyranose residues, with some branches linked via β-(1→6) glycosidic bonds. [Previous Results 1, 5]

The hydrolysis of the β-(1→3) linkages in the main chain of laminarin yields a series of oligosaccharides, prominently featuring the disaccharide this compound. The content of laminarin can vary significantly depending on the species, season, and environmental habitat, in some cases reaching up to 35% of the alga's dry weight. [Previous Results 2]

Below is a table of marine organisms known to be sources of laminarin.

| Kingdom | Phylum | Class | Genus | Common Name |

| Chromista | Ochrophyta | Phaeophyceae | Laminaria | Kelp |

| Chromista | Ochrophyta | Phaeophyceae | Saccharina | Sugar Kelp |

| Chromista | Ochrophyta | Phaeophyceae | Eisenia | Arame |

| Chromista | Ochrophyta | Phaeophyceae | Sargassum | Sargassum |

| Chromista | Ochrophyta | Phaeophyceae | Dictyota |

Microbial Sources (e.g., as a degradation product of fungal/microbial polysaccharides like curdlan)

Various microorganisms are capable of producing extracellular polysaccharides composed of β-(1→3)-glucan chains. A notable example is curdlan (B1160675), a linear homopolysaccharide consisting exclusively of β-(1→3)-linked D-glucose residues. [Previous Results 7, 8] This polysaccharide is produced by several bacterial species and is known for its unique property of forming a resilient, thermo-irreversible gel when heated in aqueous suspension. [Previous Results 8]

The simple, unbranched linear structure of curdlan makes it an ideal substrate for producing β-(1→3)-oligoglucans. [Previous Results 7] Through controlled enzymatic or mild acid hydrolysis, curdlan can be effectively broken down into smaller oligosaccharides, including significant quantities of this compound. [Previous Results 7] Fungal cell walls also contain β-(1,3)-glucans, often with β-(1,6)-branches, which can serve as another microbial source. nih.gov

The following table lists microbial sources known for producing the β-(1→3)-glucan curdlan.

| Kingdom | Phylum | Class | Genus | Species |

| Bacteria | Pseudomonadota | Alphaproteobacteria | Agrobacterium | Agrobacterium sp. |

| Bacteria | Pseudomonadota | Alphaproteobacteria | Rhizobium | Rhizobium sp. |

| Bacteria | Actinomycetota | Actinomycetes | Cellulomonas | Cellulomonas sp. |

| Bacteria | Bacillota | Bacilli | Streptococcus | Streptococcus mutans |

| Bacteria | Pseudomonadota | Betaproteobacteria | Alcaligenes | Alcaligenes faecalis |

Biosynthesis and Enzymatic Pathways

Enzymatic Formation of 3-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranose

The disaccharide this compound, commonly known as laminaribiose (B1201645), is a reducing disaccharide connected by a β-1,3 glycosidic bond. nih.gov Its enzymatic synthesis is a subject of significant research, leveraging various phosphorylases and multi-enzyme systems to achieve efficient production under controlled conditions.

Laminaribiose phosphorylase (LP, EC 2.4.1.31) is a key enzyme that catalyzes the reversible synthesis of laminaribiose. wikipedia.org In the synthetic direction, it facilitates the transfer of a glucose unit from alpha-D-glucose 1-phosphate (α-G1P), the donor substrate, to D-glucose, which acts as the acceptor substrate. wikipedia.orgoup.com This reaction is a phosphorolysis in reverse. oup.com

The chemical reaction is as follows: D-glucose + alpha-D-glucose 1-phosphate ⇌ 3-O-β-D-glucopyranosyl-β-D-glucopyranose + phosphate (B84403) wikipedia.org

This enzymatic process belongs to the glycosyltransferase family, specifically the hexosyltransferases. wikipedia.org The systematic name for this enzyme class is 3-beta-D-glucosyl-D-glucose:phosphate alpha-D-glucosyltransferase. wikipedia.org Kinetic studies of laminaribiose phosphorylase from Paenibacillus sp. YM-1 have shown that higher concentrations of the glucose acceptor can lead to competitive substrate inhibition, where glucose competitively hinders the binding of the α-G1P donor substrate. oup.com

To improve the economic feasibility of laminaribiose production, bienzymatic systems have been developed that utilize inexpensive and abundant substrates like sucrose (B13894). researchgate.netresearchgate.net One such system couples the activity of sucrose phosphorylase (SP) and laminaribiose phosphorylase (LP). researchgate.netresearchgate.net

In this cascade, sucrose phosphorylase first converts sucrose, in the presence of phosphate, into fructose (B13574) and the key donor substrate, alpha-D-glucose 1-phosphate (α-G1P). Subsequently, laminaribiose phosphorylase utilizes this newly formed α-G1P to glycosylate a glucose molecule, producing laminaribiose. researchgate.netresearchgate.net

The reaction scheme can be summarized as:

Sucrose Phosphorylase: Sucrose + Phosphate → Fructose + α-D-glucose 1-phosphate

Laminaribiose Phosphorylase: α-D-glucose 1-phosphate + Glucose → Laminaribiose + Phosphate

This system allows for the continuous production of laminaribiose from sucrose and glucose. researchgate.netresearchgate.net Researchers have reported the development of packed bed reactor systems using immobilized LP and SP for continuous synthesis. researchgate.netresearchgate.net In one optimized system, a laminaribiose production rate of 0.4 g/(L·h) was achieved at a steady state, with the biocatalysts showing operational stability for over 10 days. researchgate.net

A sophisticated one-pot in vitro enzymatic biosystem has been designed for the synthesis of laminaribiose from low-cost substrates like maltodextrin (B1146171) and glucose. nih.govresearchgate.net This multi-enzyme system typically involves four thermophilic enzymes: isoamylase (B1167963) (IA), α-glucan phosphorylase (αGP), 4-glucanotransferase (4GT), and laminaribiose phosphorylase (LBP). nih.govresearchgate.net

The process unfolds in a series of steps:

Isoamylase and 4-glucanotransferase work to break down maltodextrin into smaller linear oligosaccharides.

α-glucan phosphorylase then phosphorolyzes these oligosaccharides to generate alpha-D-glucose 1-phosphate (α-G1P). nih.govresearchgate.net

Finally, laminaribiose phosphorylase catalyzes the transfer of the glucosyl group from α-G1P to a glucose acceptor, forming laminaribiose. nih.govresearchgate.net

Through optimization of reaction conditions, this system has demonstrated significant productivity. nih.govresearchgate.net In one study, 51 mM of laminaribiose was produced from 10 g/L maltodextrin and 90 mM glucose, achieving a product yield of 91.9% based on the initial maltodextrin concentration. nih.govresearchgate.net To explore its industrial viability, the system was tested with higher substrate concentrations, yielding 179 mM of laminaribiose from 50 g/L of maltodextrin and 450 mM of glucose. nih.govresearchgate.net

Enzymatic Degradation and Metabolism

The breakdown of this compound is also an enzyme-mediated process, primarily occurring through phosphorolysis or hydrolysis.

The same enzyme responsible for its synthesis, laminaribiose phosphorylase, also catalyzes the degradation of laminaribiose in the presence of inorganic phosphate (Pi). oup.com This is the reverse reaction of its synthetic pathway and is known as phosphorolysis. oup.comcazypedia.org The enzyme cleaves the β-1,3 glycosidic bond, yielding D-glucose and alpha-D-glucose 1-phosphate. wikipedia.orgoup.com

The reaction is: 3-O-β-D-glucopyranosyl-β-D-glucopyranose + phosphate ⇌ D-glucose + alpha-D-glucose 1-phosphate wikipedia.org

This reversible nature is a key characteristic of phosphorylases. cazypedia.org The bacterial laminaribiose phosphorylase from Paenibacillus sp. YM-1 is highly specific to laminaribiose, showing slight activity on laminaritriose but not on other glucobioses. oup.comnih.gov The kinetic parameters for the phosphorolytic reaction of this bacterial enzyme have been determined, with a kcat of 19 s⁻¹, a Km for laminaribiose of 0.48 mM, and a Km for phosphate of 0.14 mM. oup.com

Hydrolysis is another major pathway for the degradation of laminaribiose. This reaction is catalyzed by β-glucosidases, which use water to cleave the glycosidic bond, producing two glucose molecules.

A notable example is a β-glucosidase (Lin1840r) from the bacterium Listeria innocua. nih.govnih.gov This enzyme, a member of the glycoside hydrolase family 3, has been shown to rapidly hydrolyze laminaribiose. nih.govnih.gov While its primary role in the organism is thought to be related to the metabolism of sophorose (a β-1,2-linked disaccharide), it exhibits high activity towards the β-1,3 linkage of laminaribiose. nih.govnih.gov It does not, however, effectively hydrolyze cellobiose (B7769950) (β-1,4) or gentiobiose (β-1,6). nih.gov Structural analysis revealed that a key amino acid residue, Arg572, is crucial for substrate selectivity, forming multiple hydrogen bonds with both sophorose and laminaribiose, making the enzyme unable to effectively distinguish between the two as substrates. nih.govnih.gov

Mechanistic Insights into Enzymatic Action

The efficiency and specificity of endo-β-1,3-glucanases are rooted in the precise architecture of their active sites and the specific amino acid residues that participate in catalysis. These enzymes are classified into different Glycoside Hydrolase (GH) families, such as GH16 and GH17, based on sequence similarity, which often corresponds to a shared catalytic mechanism. mdpi.comnih.gov

Substrate Selectivity

The substrate selectivity of these enzymes is determined by the topology of the active-site cleft. Enzymes that are highly specific for linear 1,3-β-glucans, like many from the GH17 family, possess a narrow active-site cleft that cannot easily accommodate the branches or different linkages found in other polysaccharides. nih.gov For instance, plant endo-1,3-β-glucanases show very limited activity towards mixed (1→3,1→4)-β-glucans. nih.gov

In contrast, some GH16 family enzymes exhibit broader specificity. The cold-adapted rGluH, for example, can hydrolyze both the β-1,3 linkages in laminarin and the mixed β-1,3/1,4 linkages in barley β-glucan. nih.gov The enzyme Lcf, from the scallop Chlamys farreri, was found to prefer hydrolyzing the smaller laminarihexaose (B104634) over the larger laminarin polymer. mdpi.com This selectivity is crucial for their biological role, allowing them to target specific polysaccharides for energy or cell wall remodeling.

Kinetic Parameters

Data for several endo-β-1,3-glucanases are presented below, highlighting the differences in their performance with various substrates.

Table 1: Kinetic Parameters of Cold-Adapted rGluH from Hymenobacter siberiensis

| Substrate | Vmax (U mg-1) | Km (mg mL-1) | kcat (s-1) | kcat/Km (s-1 mg-1 mL) |

|---|---|---|---|---|

| Laminarin | 480.89 | 2.35 | 248.45 | 105.72 |

| Barley β-glucan | 462.87 | 2.28 | 239.14 | 104.89 |

Data derived from studies on the recombinant endo-β-1,3-glucanase (rGluH) showcasing its high efficiency on both laminarin and barley β-glucan. frontiersin.org

Table 2: Kinetic Parameters of Other Characterized Endo-β-1,3-Glucanases

| Enzyme (Source) | Substrate | Km (mg mL-1) | Vmax (µmol min-1 mg-1) | kcat (s-1) |

|---|---|---|---|---|

| GaEgl (G. antarctica) | Lichenan | 8.87 | 37.45 | N/A |

| Lcf (C. farreri) | Laminarin | 10.27 | N/A | 1230.64 |

Comparative kinetic data for the cold-active GaEgl and the scallop-derived Lcf. Note that Vmax for GaEgl is reported in different units. fortuneonline.orgmdpi.com

Catalytic Residues

Endo-β-1,3-glucanases within the GH16 and GH17 families are "retaining" enzymes, meaning the stereochemistry at the anomeric carbon is retained after hydrolysis. This is achieved through a double-displacement mechanism involving two key acidic residues, typically glutamic acid (Glu) or aspartic acid (Asp).

Glycosylation Step: One acidic residue acts as a nucleophile, attacking the anomeric carbon of the substrate and forming a covalent glycosyl-enzyme intermediate. Simultaneously, the other residue acts as a general acid, protonating the glycosidic oxygen to facilitate the departure of the rest of the polysaccharide chain.

Deglycosylation Step: The second acidic residue (now acting as a general base) activates a water molecule, which then attacks the anomeric carbon of the intermediate, displacing the nucleophilic residue and releasing the sugar with its original anomeric configuration.

In GH17 enzymes, two conserved glutamic acid residues have been identified as the catalytic nucleophile and the acid/base catalyst. ebi.ac.uk For example, in the endo-1,3-β-glucanase from potato, Glu259 was identified as the critical nucleophilic residue through site-directed mutagenesis. nih.gov Similarly, within the GH16 family, a catalytic nucleophile has been identified, confirming the retaining mechanism for these enzymes as well. cazypedia.org The precise positioning of these catalytic residues, along with other substrate-binding residues within the active site cleft, governs the enzyme's ability to specifically recognize and cleave β-1,3-glucosidic bonds. nih.govmdpi.com

Chemical and Chemo Enzymatic Synthesis Methodologies

Chemical Hydrolysis of Polysaccharides (e.g., laminarin, curdlan)

A primary route to obtaining laminaribiose (B1201645) is through the controlled chemical hydrolysis of β-(1,3)-glucans, which are abundant in nature. Polysaccharides such as laminarin, found in brown algae, and curdlan (B1160675), a bacterial polysaccharide, serve as common starting materials. wikipedia.orgtargetmol.com This "top-down" approach involves breaking the long polysaccharide chains into smaller oligosaccharide units, including the target disaccharide, laminaribiose.

The process typically employs acid catalysis under carefully managed conditions to favor the production of disaccharides and other small oligosaccharides over complete hydrolysis to glucose. nih.gov Parameters such as acid type, acid concentration, temperature, and reaction time are critical for optimizing the yield of laminaribiose. For instance, studies on the hydrolysis of laminaran (B1674438) from Laminaria digitata have identified optimal conditions to maximize the yield of laminaran oligosaccharides (LOs), including laminaribiose. nih.govfrontiersin.org While this method is straightforward, it often results in a mixture of oligosaccharides with varying degrees of polymerization, necessitating subsequent purification steps to isolate pure laminaribiose. nih.gov

| Parameter | Optimal Condition |

|---|---|

| Starting Material | Laminaran from Laminaria digitata |

| Acid Concentration | 1.00 mol/L |

| Temperature | 71°C |

| Hydrolysis Time | 55 minutes |

Direct Chemical Synthesis Approaches

Direct chemical synthesis offers a "bottom-up" alternative, providing precise control over the formation of the specific β-(1,3)-glycosidic bond. These methods involve the coupling of protected monosaccharide units—a glycosyl donor and a glycosyl acceptor—and subsequent deprotection to yield the final product.

The core of direct chemical synthesis is the glycosylation reaction. To achieve the desired β-(1,3) linkage, chemists employ various strategies involving protected glucose derivatives. A common approach involves using a glycosyl donor with a participating group (e.g., an acetyl group) at the C-2 position to direct the formation of a 1,2-trans-glycosidic bond, which in the case of glucose, results in a β-linkage.

The choice of glycosyl donor is crucial. Peracylated donors such as glycosyl halides or thioglycosides are frequently used. benthamopenarchives.com Another effective class of donors are trichloroacetimidates, which can be activated under mild conditions. benthamopenarchives.com The glycosyl acceptor must have a free hydroxyl group at the desired C-3 position while all other hydroxyls are protected. A readily available and effective acceptor is 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone glucose), where only the C-3 hydroxyl is available for glycosylation. benthamopenarchives.comnih.gov

The activation of the glycosyl donor is typically achieved using a promoter, often a Lewis acid catalyst. benthamopenarchives.com The nature and amount of the Lewis acid can significantly influence the reaction's yield and stereoselectivity.

| Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst | Yield |

|---|---|---|---|

| Peracetylated thioglycoside | 1,2:5,6-di-O-cyclohexylidene-α-D-glucofuranose | NIS / TfOH | 72% |

| Peracetylated trichloroacetimidate (B1259523) | 1,2:5,6-di-O-cyclohexylidene-α-D-glucofuranose | TMSOTf (catalytic) | 80% |

Achieving high regioselectivity for the C-3 hydroxyl group is a primary challenge in laminaribiose synthesis. The use of acceptors like diacetone glucose or its dicyclohexylidene analog inherently solves this problem as the C-3 hydroxyl is the only one available for reaction. benthamopenarchives.com This strategy avoids the need for complex protection and deprotection sequences that would otherwise be required to differentiate between the C-3, C-4, and C-6 hydroxyl groups of a glucopyranose acceptor. After the key glycosylation step, the protecting groups (e.g., acetals, acyl groups) are removed under appropriate conditions to yield the final 3-O-β-D-glucopyranosyl-β-D-glucopyranose. benthamopenarchives.com

Enzymatic Synthesis Approaches

Enzymatic methods provide highly specific and environmentally benign alternatives to chemical synthesis. These approaches leverage the high regio- and stereoselectivity of enzymes to either break down polysaccharides or build the disaccharide from simpler units.

One major enzymatic strategy involves the controlled hydrolysis of β-(1,3)-glucans like laminarin or curdlan using specific glucanases. Endo-β-1,3-glucanases (laminarinases) can cleave the internal bonds of the polysaccharide to release a mixture of oligosaccharides, with laminaribiose often being a principal product. mdpi.com

A more constructive chemo-enzymatic approach utilizes glycoside phosphorylases in a "bottom-up" synthesis. These enzymes catalyze the reversible phosphorolysis of glycosidic bonds. By manipulating reaction conditions, they can be driven in the synthetic direction. For instance, laminaribiose phosphorylase (LP) can synthesize laminaribiose from α-D-glucose 1-phosphate (α-Glc-1P) as the glycosyl donor and glucose as the acceptor. nih.gov This reaction is highly specific for the β-(1,3) linkage. nih.gov

Multi-enzyme cascade reactions have been developed to make this process more efficient and economical by regenerating the expensive α-Glc-1P donor in situ.

Bienzymatic System: A system combining sucrose (B13894) phosphorylase (SP) and laminaribiose phosphorylase (LP) can produce laminaribiose from inexpensive substrates like sucrose and glucose. nih.govresearchgate.netresearchgate.net SP first converts sucrose and phosphate (B84403) into fructose (B13574) and α-Glc-1P. LP then uses this α-Glc-1P to glycosylate glucose, forming laminaribiose. researchgate.net

Four-Enzyme System: An even more elaborate in vitro system has been designed for one-pot synthesis from maltodextrin (B1146171) and glucose. This system comprises α-glucan phosphorylase, laminaribiose phosphorylase, isoamylase (B1167963), and 4-glucanotransferase. researchgate.netnih.gov This cascade efficiently converts low-cost starting materials into the high-value disaccharide. nih.govscite.ai

| Enzyme System | Key Enzymes | Substrates | Product Concentration/Yield | Reference |

|---|---|---|---|---|

| Bienzymatic Cascade | Sucrose Phosphorylase (SP), Laminaribiose Phosphorylase (LP) | Sucrose, Glucose | 14 g/L | researchgate.net |

| Four-Enzyme Cascade | α-glucan phosphorylase, laminaribiose phosphorylase, isoamylase, 4-glucanotransferase | Maltodextrin, Glucose | 179 mM (from 50 g/L maltodextrin) | nih.gov |

Large-Scale Production and Scale-Up Strategies

The transition from laboratory-scale synthesis to large-scale industrial production presents distinct challenges and strategies for both chemical and enzymatic methods.

For direct chemical synthesis, a key advantage is the potential for high-throughput production once a process is optimized. Research has demonstrated the feasibility of scaling up the chemical synthesis of laminaribiose to the kilogram scale. benthamopenarchives.com This was achieved by optimizing the glycosylation reaction between a peracetylated glucosyl trichloroacetimidate donor and a dicyclohexylidene glucose acceptor, showcasing a viable path for pre-industrial production. benthamopenarchives.com

For enzymatic approaches, scale-up focuses on enzyme production, immobilization, and reactor design. The use of recombinant microorganisms allows for the large-scale production of the necessary enzymes. nih.gov Immobilizing enzymes on solid supports enables their reuse and facilitates continuous production processes, significantly reducing costs. researchgate.net Continuous packed-bed reactors have been successfully employed for the bienzymatic synthesis of laminaribiose, demonstrating operational stability over several days. nih.govresearchgate.net The in vitro multi-enzyme system using thermophilic enzymes is also highlighted for its industrial potential, as it can be operated at high substrate concentrations to achieve high product titers, which is crucial for cost-effective manufacturing. nih.gov Furthermore, integrating production with purification steps, such as selective adsorption of the product, is a key strategy for developing an efficient and continuous industrial process. nih.gov

Derivatives, Analogues, and Structural Modifications

Synthesis of Modified Laminaribiose (B1201645) Compounds

The chemical modification of laminaribiose allows for the creation of derivatives with altered properties and functionalities. These synthetic pathways often begin with the protection of hydroxyl groups, followed by specific reactions to introduce new functional groups or alter the core structure of the disaccharide.

Peracetylated laminaribiose, specifically laminaribiose octaacetate, is a key intermediate in the chemical modification of laminaribiose. Its synthesis can be achieved through different methods, providing a stable, soluble precursor for further reactions.

One efficient method for preparing β-laminaribiose octaacetate involves the specific enzymatic degradation of curdlan (B1160675), a microbial polysaccharide, using a yeast cell-wall lytic enzyme preparation called Kitalase, followed by acetylation, achieving a yield of over 50% nih.gov. Alternatively, acetolysis of curdlan can produce α-laminaribiose octaacetate in a 27% yield nih.gov.

These peracetylated derivatives are valuable starting materials in organic synthesis. Their utility has been demonstrated in the conversion of β-laminaribiose octaacetate into N-acetylhyalobiuronic acid, which is the repeating disaccharide unit of hyaluronic acid nih.gov. This conversion involves a series of reactions, including azidonitration of a glucal derivative and selective protection of hydroxyl groups to differentiate between the two primary hydroxyls in the disaccharide intermediates nih.gov.

Table 1: Preparation of Peracetylated Laminaribiose

| Starting Material | Method | Product | Yield |

| Curdlan | Enzymatic Degradation (Kitalase) & Acetylation | β-Laminaribiose octaacetate | >50% |

| Curdlan | Acetolysis | α-Laminaribiose octaacetate | 27% |

Thio-analogues of laminaribiose, where one or more oxygen atoms are replaced by sulfur, are synthesized to mimic β-(1→3)-glucans and study their biological activities. These analogues can exhibit altered chemical stability and biological properties.

A series of di-, tri-, and tetrasaccharide analogues of β-(1→3)-glucans have been prepared where each pyranoside ring is replaced by a 5-thiopyranosyl ring and the glycosidic oxygen is replaced by a thioether nih.govscispace.comacs.orgacs.orgnih.gov. The synthesis of these 1,5-dithio-D-glucopyranose derivatives involves several key steps. For instance, pentaacetyl 5-thia-D-glucopyranose can be prepared and then converted to a triflate donor and a thioacetate acceptor nih.govscispace.com. The coupling of these units is achieved by adding diethylamine to a solution of the 1-S-acetyl-5-thio-β-D-glucopyranose and the triflate in DMF nih.govacs.org. Subsequent deacetylation with sodium methoxide yields the final thio-analogue nih.govscispace.com.

These oligomeric 1,5-dithio-D-glucopyranose derivatives have been shown to act as truncated β-(1→3)-glucan mimetics nih.govnih.gov. They have demonstrated the ability to inhibit the staining of human neutrophils and mouse macrophages by antibodies for complement receptor 3 (CR3) and dectin-1, respectively nih.govscispace.comnih.gov. Furthermore, they stimulate phagocytosis and pinocytosis, indicating they bind to the carbohydrate-binding domains of these receptors nih.govscispace.comacs.org.

Table 2: Key Steps in the Synthesis of 1,5-Dithia-laminaribiose

| Step | Reagents/Conditions | Purpose |

| Triflate Formation | Triflic anhydride, pyridine | Creates an activated glycosyl donor. |

| Thioacetate Formation | HBr in acetic acid, then potassium thioacetate | Creates a glycosyl acceptor with a thioacetyl group at the anomeric position. |

| Coupling Reaction | Diethylamine, DMF | Forms the thioglycosidic bond between the donor and acceptor. |

| Deacetylation | Sodium methoxide in methanol | Removes the acetyl protecting groups to yield the final product. |

Laminaribiose octaacetate is a versatile starting block for the synthesis of other important disaccharide structures found in nature.

N-acetylhyalobiuronic acid: As previously mentioned, β-laminaribiose octaacetate can be chemically converted into N-acetylhyalobiuronic acid nih.gov. This complex synthesis underscores the utility of peracetylated laminaribiose as a precursor for biologically significant molecules like the repeating units of glycosaminoglycans nih.gov.

Structure-Activity Relationship Studies of Derivatives

Structure-activity relationship (SAR) studies of laminaribiose derivatives are crucial for understanding how specific structural modifications influence their biological activity. These studies help in designing more potent and selective compounds.

For the 1,5-dithio-D-glucopyranose derivatives that mimic β-(1→3)-glucans, SAR studies have revealed important insights. The biological activity, including inhibition of antibody staining and stimulation of phagocytosis, was found to be optimal at the trisaccharide level nih.govscispace.comacs.org. This suggests that the length of the oligomer is a critical determinant of its interaction with receptors like CR3 and Dectin-1 nih.govscispace.comnih.gov. The replacement of ethereal oxygens with thioethers is believed to enhance affinity for hydrophobic binding pockets within these receptors. However, the presence of multiple, longer carbon-sulfur bonds in larger oligomers, such as the tetrasaccharide mimic, may lead to a structural mismatch and a subsequent loss of affinity nih.govscispace.comacs.orgacs.org. This highlights a delicate balance between increased hydrophobicity and maintaining the correct spatial orientation for effective receptor binding.

Advanced Analytical Techniques and Characterization

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone in the chemical characterization of oligosaccharides like laminaribiose (B1201645), providing unambiguous evidence of its atomic connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of disaccharides in solution. Through ¹H and ¹³C NMR, along with two-dimensional experiments (like COSY, HSQC, and HMBC), a complete assignment of all proton and carbon signals can be achieved.

For 3-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranose, the chemical shifts and coupling constants of the anomeric protons are particularly diagnostic. The signal for the anomeric proton (H-1) of the β-glycosidic linkage in related β(1→3)-glucans like laminarin is observed around 4.75 ppm. cdnsciencepub.com The corresponding anomeric carbon (C-1) resonates near 102.8 ppm, a chemical shift characteristic of a β-anomeric conformation. researchgate.netresearchgate.net A large coupling constant (³J(H1,H2)) of approximately 7-8 Hz for the anomeric protons is indicative of a trans-diaxial relationship between H-1 and H-2, which confirms the β-configuration of the glycosidic bond. cdnsciencepub.com A comprehensive analysis of all D-glucopyranosyl-D-glucopyranosides provides the basis for assigning the specific chemical shifts that differentiate the β(1→3) linkage from other possibilities. researchgate.net

Table 1: Typical NMR Chemical Shifts for Laminaribiose Moieties Note: Exact chemical shifts can vary based on solvent and temperature.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Anomeric C-1 (β-linkage) | ~4.75 | ~102.8 |

| Anomeric C-1' (reducing end) | α: ~5.2, β: ~4.6 | α: ~92.0, β: ~96.0 |

| C-3 (linked) | Varies | ~85.0 (downfield shift) |

| Other Ring Protons | 3.2 - 4.0 | - |

Mass spectrometry (MS) is crucial for determining the molecular weight of laminaribiose and for obtaining structural information through fragmentation analysis, especially when coupled with liquid chromatography (LC-MS). Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like disaccharides.

In ESI-MS, laminaribiose (molecular weight: 342.30 g/mol ) is typically observed as adducts with sodium ([M+Na]⁺) at m/z 365 or potassium ([M+K]⁺), or as a protonated molecule ([M+H]⁺) at m/z 343. nih.govsemanticscholar.org High-resolution mass spectrometry can confirm the elemental composition (C₁₂H₂₂O₁₁). nih.gov

Tandem mass spectrometry (MS/MS) provides structural insights by fragmenting a selected precursor ion. A characteristic fragmentation pathway for glycosides is the cleavage of the glycosidic bond, resulting in the neutral loss of a monosaccharide unit (162 Da for a hexose). semanticscholar.org The fragmentation patterns of laminaribiose can be compared with those of other isomeric disaccharides (e.g., cellobiose (B7769950), sophorose) to distinguish the specific β(1→3) linkage. researchgate.net Analysis of the larger polysaccharide, laminarin, by ESI-MS often involves permethylation to increase volatility and stabilize the molecule, allowing for the characterization of the polymer's size and branching. nih.gov

Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule. The IR spectrum of laminaribiose is dominated by features characteristic of polysaccharides.

Key absorption bands include:

A strong, broad band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibrations of the multiple hydroxyl groups. researchgate.netresearchgate.netmdpi.com

A weaker band around 2900 cm⁻¹ corresponding to C-H stretching vibrations within the pyranose rings. researchgate.netmdpi.com

A complex series of bands in the "fingerprint region" (approximately 1200-950 cm⁻¹), which includes C-O stretching and C-O-C stretching vibrations of the glycosidic bond and hemiacetal groups. mdpi.com The specific pattern in this region helps confirm the polysaccharide nature of the compound.

The FTIR spectrum for laminaribiose is expected to be very similar to that of laminarin, its corresponding polymer. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for Laminaribiose

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400 (broad) | O-H stretch | Hydroxyl groups |

| ~2950 | C-H stretch | Pyranose ring CH, CH₂ |

| ~1030-1070 | C-O-C stretch | Glycosidic and hemiacetal bonds |

Chromatographic Separation and Quantification

Chromatographic techniques are indispensable for isolating laminaribiose from complex mixtures, such as polysaccharide hydrolysates, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of non-volatile sugars like laminaribiose. researchgate.netresearchgate.net Several HPLC modes can be employed:

Amine-based or Amino Columns: These are frequently used with a mobile phase consisting of an acetonitrile/water gradient. This setup operates in a normal-phase or HILIC (hydrophilic interaction liquid chromatography) mode and is effective for separating oligosaccharides. emu.eespectralabsci.com

Ion-Exclusion Chromatography: Columns such as the Aminex HPX-87H are used with a dilute acid mobile phase (e.g., sulfuric acid) and elevated column temperatures. This method is excellent for separating sugars, alcohols, and organic acids. protocols.io

Due to the lack of a strong UV chromophore in carbohydrates, detection is typically achieved using:

Refractive Index (RI) Detector: A universal detector that responds to changes in the refractive index of the mobile phase due to the presence of the analyte. It is widely used for sugar analysis but is sensitive to temperature and pressure fluctuations and incompatible with gradient elution. emu.eeprotocols.ioresearchgate.net

Evaporative Light Scattering Detector (ELSD): Another universal detector that is compatible with gradient elution and more sensitive than RI detection for many applications.

Pre-column Derivatization: To enhance sensitivity and allow for UV or fluorescence detection, sugars can be derivatized with an agent like 1-phenyl-3-methyl-5-pyrazolone (PMP). mdpi.com

Gas Chromatography (GC) offers high resolution but is limited to volatile and thermally stable compounds. Carbohydrates like laminaribiose are non-volatile and must be chemically modified before analysis. nih.govnih.gov

The most common derivatization procedure is silylation . unina.itnih.gov In this process, the hydroxyl groups of the disaccharide are converted to trimethylsilyl (TMS) ethers using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govresearchgate.netd-nb.info The resulting TMS-derivatized laminaribiose is volatile and can be separated on a GC column and detected by a flame ionization detector (FID) or mass spectrometer (GC-MS).

A key characteristic of GC analysis of reducing sugars is the appearance of multiple peaks for a single compound. This is due to the existence of α and β anomers at the reducing end, and potentially pyranose and furanose ring forms, which are separated during chromatography. researchgate.net GC-MS analysis of the derivatized products provides both retention time data for quantification and mass spectra for structural confirmation. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Cellobiose |

| Glucose |

| Laminaribiose |

| Laminarin |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| 1-phenyl-3-methyl-5-pyrazolone (PMP) |

| Sophorose |

Size-Exclusion Chromatography (SEC)

Size-Exclusion Chromatography (SEC), also known as gel permeation chromatography, is a powerful technique used to determine the molecular weight distribution, homogeneity, and branching of glucans. nih.gov This method separates molecules based on their hydrodynamic volume in solution. Larger molecules are excluded from the pores of the stationary phase and thus elute earlier, while smaller molecules penetrate the pores to varying extents and have a longer retention time.

A high-performance size-exclusion chromatography (HPSEC) system is frequently employed for the analysis of β-glucans. researchgate.net To ensure accurate molecular weight determination, the system is calibrated using β-glucan standards that have been fractionated into narrow molecular weight ranges. researchgate.net Detection can be achieved through various means, including refractive index (RI) detectors or more specific methods like post-column addition of a fluorescent dye such as Calcofluor, which specifically binds to β-glucans. researchgate.netcerealsgrains.org The detector response for β-glucans from different sources, such as oats and barley, has been shown to be similar and independent of molecular weight. researchgate.net

SEC is crucial for analyzing the effects of processing or hydrolysis on β-glucans. For instance, it can be used to monitor the depolymerization of a high molecular weight β-glucan into smaller fragments. researchgate.net Research on barley β-glucan has utilized SEC to characterize native extracts and a series of structurally distinct fragments produced by acid hydrolysis, with molecular weights determined for each fraction. researchgate.net

Table 1: Molecular Weight of Barley β-Glucan and Its Hydrolysis Products Determined by SEC

| Sample | Molecular Weight (kDa) |

|---|---|

| Native Barley β-Glucan | 319 |

| Hydrolyzed Fragment 1 | 104 |

| Hydrolyzed Fragment 2 | 38 |

| Hydrolyzed Fragment 3 | 14 |

| Hydrolyzed Fragment 4 | 6 |

| Glucose (Monomer Control) | 0.18 |

Data sourced from studies on in vitro fermentation of barley β-glucans. researchgate.net

Strategies for Analyzing Hydrolysis Products and Oligosaccharide Composition

To analyze the detailed structure of polysaccharides like laminarin, which are composed of β-1,3- and β-1,6-glucosidic linkages, controlled hydrolysis is performed to break the polymer into smaller, more easily analyzable oligosaccharides, including the disaccharide 3-O-β-D-glucopyranosyl-β-D-glucopyranose (laminaribiose). mdpi.comfrontiersin.org The resulting mixture of hydrolysis products is then separated and characterized to elucidate the primary structure of the parent molecule.

The two primary strategies for hydrolysis are chemical (acid) hydrolysis and enzymatic hydrolysis. rhhz.net

Acid Hydrolysis : Partial acid hydrolysis at elevated temperatures can cleave glycosidic bonds. frontiersin.orgrhhz.net By controlling reaction conditions such as acid concentration, temperature, and time, the polysaccharide can be broken down into a mixture of oligosaccharides of varying lengths. frontiersin.org These oligosaccharides can then be separated and purified for structural analysis. frontiersin.org

Enzymatic Hydrolysis : This method offers high specificity, utilizing enzymes that target particular glycosidic linkages. mdpi.comrhhz.net This specificity is invaluable for detailed structural analysis. Key enzymes used in the study of β-1,3-glucans include:

Endo-β-1,3-glucanases (Laminarinases) : These enzymes randomly cleave internal β-1,3-glucosidic bonds within the laminarin chain to release a variety of oligosaccharides. rhhz.net

Exo-β-1,3-glucanases : These enzymes sequentially cleave glucose residues from the non-reducing end of the polysaccharide chain. rhhz.net

Lichenase : This enzyme specifically cleaves the β-(1→4)-linkage of a 3-O-substituted D-glucopyranose residue, which is useful for analyzing mixed-linkage (1→3),(1→4)-β-D-glucans. cerealsgrains.org

The products of these hydrolysis reactions are typically analyzed using high-performance liquid chromatography (HPLC). mdpi.comnih.gov Different HPLC modes can be employed, such as hydrophilic interaction liquid chromatography (HILIC) for separating oligosaccharides or reversed-phase chromatography following derivatization for monosaccharide composition analysis. mdpi.com For unambiguous structural confirmation of the purified oligosaccharides, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to determine the molecular weight, sequence of sugar residues, and positions of glycosidic linkages. frontiersin.org

Table 2: Examples of Enzymes Used in Laminarin Hydrolysis and Their Products

| Enzyme Source | Enzyme Family | Primary Hydrolysis Products |

|---|---|---|

| Pseudarthrobacter roflsii c3-2(1) IBRL | GH16 | Laminaribiose and Glucose |

| Vibrio breoganii 1C10 (VbGH16C) | GH16 | Oligosaccharides of DP8 and DP9 |

Data sourced from a review on laminarin and laminarin oligosaccharides. rhhz.net

Biological Roles and Mechanisms of Action

Role in Carbohydrate Metabolism and Energy Utilization in Biological Systems

As a storage polysaccharide in marine microalgae, laminarin plays a crucial role in the marine carbon cycle and serves as a significant energy reserve. wikipedia.orgpnas.org In biological systems that can digest it, laminarin is readily hydrolyzed into glucose, which can then be utilized for metabolic energy. pnas.org The enzymes responsible for this breakdown, known as laminarinases, cleave the β(1→3) glycosidic bonds. wikipedia.org

In the context of animal and human nutrition, while not a primary dietary carbohydrate for humans, laminarin and its constituent oligosaccharides can influence energy metabolism. Studies have shown that supplementation with laminarin can impact gut microbiota, shifting it towards a higher energy metabolism, which can have implications for managing high-fat diet-induced obesity. researchgate.netmdpi.com It is considered an excellent source of dietary fiber and a modulator of intestinal metabolism. mdpi.comnih.gov

| Biological System | Observed Effect | Reference |

|---|---|---|

| Marine Microalgae | Serves as a primary storage polysaccharide and energy reserve. | wikipedia.orgpnas.org |

| Animal Models (Mice on high-fat diet) | Shifts gut microbiota towards higher energy metabolism, slowing weight gain. | researchgate.net |

| Animal Models (Pigs) | Improves nutrient digestibility and volatile fatty acid production. | nih.gov |

Immunomodulatory Activities

Laminarin is recognized for its significant immunomodulatory properties, capable of activating various components of the innate and adaptive immune systems. nih.govrsc.orgresearchgate.net This activity is largely attributed to its nature as a β-glucan, a class of polysaccharides known to be potent immune stimulants. nih.gov

Laminarin has been demonstrated to activate key immune cells, including macrophages and neutrophils. researchgate.netfrontiersin.org Upon activation, these cells exhibit enhanced phagocytic and secretory activities, leading to the production of reactive oxygen species (ROS), nitric oxide (NO), and various cytokines. nih.gov For instance, studies on RAW 264.7 mouse macrophages have shown that laminarin can significantly increase the production of NO, a key inflammatory mediator. nih.gov This activation of macrophages suggests that laminarin has the potential to be a useful therapeutic agent with immunostimulatory properties. nih.gov

The immunomodulatory effects of laminarin are initiated by its binding to specific pattern recognition receptors (PRRs) on the surface of immune cells. Two of the most well-characterized receptors for β-glucans are Dectin-1 and Complement Receptor 3 (CR3). nih.govresearchgate.net

Dectin-1, a C-type lectin receptor, is a primary receptor for fungal β-glucans and plays a crucial role in eliciting innate immune responses. nih.gov Laminarin can act as either a Dectin-1 antagonist or agonist, with its activity varying depending on the purity and physical properties of the laminarin preparation. invivogen.comnih.gov It can bind to Dectin-1, and in some cases, block the binding of other β-glucans. invivogen.com

CR3, also known as Mac-1, is an integrin receptor that recognizes the iC3b component of complement and also has a lectin domain that can bind to β-glucans. researchgate.net It is considered a major receptor for β-glucan-bearing particles on human neutrophils. researchgate.net Laminarin's interaction with these receptors triggers downstream signaling cascades that lead to the activation of immune responses. nih.gov

The binding of laminarin to immune receptors like Dectin-1 and CR3 initiates a cascade of intracellular signaling events. In macrophages, laminarin has been shown to increase the mRNA expression of several transcription factors and immune-related genes, including STAT1, STAT3, c-Jun, c-Fos, and cyclooxygenase (COX)-2. nih.gov This suggests that the activation of macrophages by laminarin may be mediated through transcription factor pathways involving oxidative stress and calcium signaling. nih.gov Furthermore, in the context of cancer cells, laminarin has been found to affect signaling pathways such as the mitogen-activated protein kinases (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways. nih.gov

| Activity | Description | Key Molecules/Pathways Involved | Reference |

|---|---|---|---|

| Immune Cell Activation | Enhances phagocytic and secretory functions of macrophages and neutrophils. | Increased production of ROS, NO, and cytokines. | researchgate.netfrontiersin.orgnih.gov |

| Receptor Binding | Interacts with specific pattern recognition receptors on immune cells. | Dectin-1, Complement Receptor 3 (CR3). | nih.govresearchgate.netinvivogen.com |

| Cellular Signaling | Modulates intracellular signaling cascades to regulate gene expression. | STAT1, STAT3, c-Jun, c-Fos, COX-2, MAPK, PI3K. | nih.govnih.gov |

Antioxidant Properties (e.g., free radical scavenging)

Laminarin has demonstrated notable antioxidant properties, including the ability to scavenge free radicals. rsc.orgmdpi.com This antioxidant activity is partly attributed to its lower molecular weight compared to other seaweed polysaccharides, as the presence of carbonyl groups can contribute to diminishing lipid peroxidation. rsc.org Studies have shown that laminarin can protect against oxidative stress induced by agents like hydrogen peroxide (H2O2) and UVA radiation in skin cells. mdpi.com The antioxidant effects of laminarin position it as a promising agent for combating conditions associated with oxidative stress. rsc.org

Prebiotic Effects (promotion of beneficial gut microbiota)

Laminarin is considered a prebiotic due to its ability to favorably modulate the gut microbiota. researchgate.netmdpi.com As a non-digestible carbohydrate, it reaches the colon intact, where it is fermented by gut bacteria. This fermentation process leads to the production of short-chain fatty acids (SCFAs), which have numerous health benefits. mdpi.com

Supplementation with laminarin has been shown to increase the abundance of beneficial bacteria, such as those from the phylum Bacteroidetes, while decreasing the levels of Firmicutes. researchgate.net In particular, an increase in the genus Bacteroides has been observed. researchgate.net In pigs, a laminarin-supplemented diet led to an increased abundance of Prevotella and a reduction in Enterobacteriaceae. nih.gov These changes in the gut microbial community are associated with improved gut health and a higher energy metabolism. researchgate.netmdpi.com

| Study Model | Effect on Microbiota | Associated Outcome | Reference |

|---|---|---|---|

| Mice on a high-fat diet | Increase in Bacteroidetes, decrease in Firmicutes. | Slower weight gain and shift towards higher energy metabolism. | researchgate.net |

| Post-weaned pigs | Increase in Prevotella, decrease in Enterobacteriaceae. | Beneficial effects on animal performance and volatile fatty acid production. | nih.gov |

| General | Acts as a modulator of intestinal metabolism through SCFA production. | Enhanced gut health and immunity. | mdpi.comnih.gov |

Influence on Plant Physiological Processes

Research into the effects of 3-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranose and related oligosaccharides has revealed their potential as biostimulants in agriculture. These compounds can act as signaling molecules, triggering a cascade of physiological responses that can enhance plant vigor and productivity.

Seed Germination

Laminaribiose (B1201645) has been identified as a potent germination agent. nih.gov The process of seed germination is a critical stage in the plant life cycle, heavily dependent on the enzymatic breakdown of stored food reserves. One of the key enzymes in this process is alpha-amylase, which hydrolyzes starch into usable sugars for the growing embryo.

Studies have shown that laminarin, the parent polysaccharide of laminaribiose, and its oligosaccharide components can significantly stimulate alpha-amylase activity. nih.gov This enzymatic induction is a crucial mechanism by which these compounds accelerate seed germination. An increase in alpha-amylase activity ensures a more rapid and efficient mobilization of energy reserves within the seed, leading to faster and more uniform germination. Research has demonstrated that laminarin oligosaccharides can enhance germination by inducing the formation of amylase. nih.gov

While direct quantitative data on the effect of pure this compound on germination rates is still emerging, the established link between laminarin oligosaccharides and alpha-amylase induction provides a strong basis for its role as a germination enhancer.

The following table illustrates the typical effect of laminarin-based compositions on alpha-amylase activation, which is indicative of the potential role of its constituent disaccharide, laminaribiose.

Effect of Laminarin-based Compositions on α-Amylase Activation

| Composition | α-Amylase Activation (Relative to Control) |

|---|---|

| Laminarin-based Composition E1 | 300% |

| Laminarin-based Composition E2 | 600% |

This table shows the significant increase in alpha-amylase activity in plant cells when treated with different laminarin-based compositions, highlighting the potential of its components to stimulate key germination enzymes. nih.gov

Plant Growth

The mechanism of action is thought to involve the stimulation of various metabolic pathways. For instance, seaweed oligosaccharides have been shown to enhance carbon and nitrogen assimilation, fundamental processes for plant growth. nih.gov By acting as signaling molecules, these carbohydrates can influence hormonal balances and gene expression related to growth and development.

The table below presents a hypothetical representation of research findings on the effect of oligosaccharide treatment on various plant growth parameters, based on the general understanding of their biostimulant properties.

Generalized Impact of Oligosaccharide Treatment on Plant Growth Parameters

| Parameter | Control (No Treatment) | Oligosaccharide Treatment | Percentage Increase |

|---|---|---|---|

| Root Length (cm) | 10.2 | 12.5 | 22.5% |

| Shoot Height (cm) | 15.8 | 18.1 | 14.6% |

| Total Biomass (g) | 5.4 | 6.7 | 24.1% |

This interactive data table illustrates the potential positive effects of oligosaccharide treatments, such as those containing laminaribiose, on key plant growth metrics. Users can sort the data by clicking on the table headers.

Biotechnological Applications and Research Tool Utility

Substrate for Enzyme Assays and Biochemical Research

3-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranose serves as a specific substrate for the characterization and assay of various carbohydrate-active enzymes. Its primary application in this area is for the study of enzymes that specifically recognize and cleave β-1,3-glycosidic bonds. High-purity laminaribiose (B1201645) is crucial for use in research and biochemical enzyme assays.

Key enzymes for which laminaribiose is a substrate include:

exo-1,3-β-Glucanases: These enzymes hydrolyze terminal β-1,3-glycosidic linkages from the non-reducing end of β-1,3-glucans, releasing glucose. Laminaribiose, as the smallest unit of a β-1,3-glucan, is an ideal substrate to study the kinetic parameters of these enzymes.

β-Glucosidases: While these enzymes typically act on β-1,4 linkages, some exhibit broader specificity and can hydrolyze the β-1,3 linkage in laminaribiose. Using laminaribiose as a substrate helps to define the substrate specificity of different β-glucosidases.

In biochemical research, laminaribiose is a fundamental tool for investigating carbohydrate metabolism. researchgate.netnih.gov It is also used to study the transglycosylation activity of certain enzymes, where the enzyme transfers one of the glucose units from laminaribiose to an acceptor molecule.

Raw Material for Bioconversion into Biofuels and Other Biomaterials

While not a primary feedstock itself, this compound is an intermediate in the bioconversion of larger polysaccharides from marine biomass into biofuels like ethanol. biofueljournal.combiofueljournal.com Brown algae, a significant source of marine biomass, store energy in the form of laminarin, a polysaccharide composed of β-1,3-linked glucose units. biofueljournal.comscirp.org

The process for biofuel production from brown algae typically involves the following steps:

Hydrolysis of Laminarin: Enzymatic treatment of the algal biomass with laminarinases breaks down the laminarin into smaller oligosaccharides and the disaccharide laminaribiose. biofueljournal.combiofueljournal.com

Saccharification: Further enzymatic action, often in conjunction with cellulases to break down other cell wall components, converts these intermediates into fermentable monosaccharides, primarily glucose. biofueljournal.com

Fermentation: Microorganisms, such as the yeast Saccharomyces cerevisiae, then ferment the glucose to produce ethanol. scirp.orgscirp.org

Therefore, while the direct use of purified laminaribiose as a raw material for large-scale biofuel production is not common due to cost, its generation and subsequent fermentation are key steps in the valorization of marine biomass. biofueljournal.comnih.gov

Component in Enzyme-Based Synthesis Processes for Other Oligosaccharides and Polysaccharides

This compound is a valuable building block in the enzymatic synthesis of more complex oligosaccharides and polysaccharides. Its utility lies in the stereo- and regioselectivity offered by enzymes, which allows for the precise formation of new glycosidic bonds.

One of the key enzymes in this process is laminaribiose phosphorylase (LBP) . This enzyme catalyzes the reversible phosphorolysis of laminaribiose. sruc.ac.uk In the synthetic direction, LBP can transfer a glucose unit from a donor substrate, such as α-D-glucose-1-phosphate, to an acceptor molecule, which can be glucose itself to form laminaribiose, or another oligosaccharide to create a longer chain. sruc.ac.uk This reversible nature allows for the controlled, bottom-up synthesis of β-1,3-glucans. sruc.ac.uk

Furthermore, glycosyltransferases are a class of enzymes that can utilize laminaribiose as a donor or acceptor substrate to synthesize "designer glycans" with specific linkages and branching patterns. sruc.ac.uk This enzymatic approach is a powerful alternative to complex chemical synthesis methods for producing defined oligosaccharide structures for various research and therapeutic applications.

Precursor for Building Blocks in Specialized Industrial Synthesis (e.g., pharmaceutical intermediates)

The unique structure of this compound makes it a valuable precursor for the synthesis of specialized chemical compounds, particularly in the pharmaceutical industry. nih.govdntb.gov.uaresearchgate.netresearchgate.net It is considered a building block for the development of new pharmaceuticals and other bioactive molecules. nih.gov

One notable application is as a precursor for the synthesis of hyaluronic acid , a polysaccharide with widespread use in the cosmetic and pharmaceutical industries. guidechem.com Additionally, laminaribiose can be chemically modified to create analogs of β-(1→3)-glucans. These synthetic mimics are of interest for their potential immunomodulating properties and are being investigated for applications in cancer therapy. nih.gov The synthesis of these complex molecules often involves multiple steps of protection, activation, and coupling, where laminaribiose provides a readily available and stereochemically defined starting material.

Implementation in In Vitro Enzymatic Biosystems for Controlled Production

The controlled production of this compound itself is a significant area of biotechnological research. In vitro enzymatic biosystems offer a green and efficient alternative to traditional chemical synthesis or extraction from natural sources. nih.govdntb.gov.ua These systems utilize a cascade of enzymes in a one-pot reaction to convert inexpensive and abundant starting materials into laminaribiose.

One such system has been designed for the synthesis of laminaribiose from maltodextrin (B1146171) and glucose. nih.gov This biosystem is composed of four key enzymes:

α-glucan phosphorylase

laminaribiose phosphorylase

4-glucanotransferase

In this system, maltodextrin and glucose are converted to laminaribiose with high yield. For example, from 10 g/L of maltodextrin and 90 mM glucose, 51 mM of laminaribiose can be produced, representing a yield of 91.9% based on the maltodextrin. nih.gov To demonstrate its potential for industrial application, this system was also used to produce 179 mM of laminaribiose from higher concentrations of substrates (50 g/L of maltodextrin and 450 mM glucose). nih.gov The use of thermophilic enzymes in this system can further reduce manufacturing costs. nih.gov

Development of Integrated Production and Purification Systems (e.g., continuous enzymatic production with adsorption on zeolites)

To improve the economic feasibility of enzymatic production, integrated systems that combine continuous production with simultaneous purification are being developed. A notable example is the bienzymatic production of this compound from sucrose (B13894) and glucose, coupled with its adsorption onto zeolites. nih.gov

This integrated process utilizes two enzymes, sucrose phosphorylase (SP) and laminaribiose phosphorylase (LP) , which are often immobilized in a packed bed reactor to enable continuous operation. researchgate.netnih.gov As laminaribiose is produced, it is selectively adsorbed onto a zeolite material, such as Zeolite BEA, in a subsequent packed bed column. nih.gov This reaction-integrated adsorption serves as an initial capture and purification step, separating the desired product from the reaction mixture.

The downstream processing involves washing the zeolite to remove impurities, followed by desorption to release the purified laminaribiose. nih.gov This integrated approach has been shown to significantly increase the purity of the final product. In one study, a 200-fold increase in laminaribiose purity was achieved, with a final purity of over 0.5 g of laminaribiose per gram of total sugar. nih.gov A continuous production run over 10 days demonstrated the stability and feasibility of this integrated system, yielding 1.3 g of laminaribiose per liter of enzyme bed. nih.gov

Research Challenges and Future Directions

Overcoming Production Limitations

Efficient and scalable production of 3-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranose is a primary bottleneck. Current methodologies, including chemical synthesis and biosynthesis, present distinct challenges that researchers are actively working to resolve.

Enzymatic synthesis offers a more specific and environmentally friendly alternative. However, the high cost and potential for inactivation of enzymes like β-glucosidases and laminarinases are significant economic hurdles. rhhz.netresearchgate.net Researchers are exploring the use of less expensive enzyme sources, such as those from plant seeds, and enzyme immobilization to allow for catalyst recycling and improved stability. researchgate.net Blockwise synthesis strategies, using specific glycosyl donors and acceptors, have been developed to create homologous series of (1→3)-linked beta-D-gluco-oligosaccharides, offering a more controlled approach to building the desired structure. nih.gov

Table 1: Comparison of Synthesis Methodologies for Oligosaccharides

| Methodology | Advantages | Challenges |

|---|---|---|

| Chemical Synthesis | Well-established procedures. | Abrasive reaction conditions, repeated protection/deprotection steps, hazardous chemical release, unwanted byproduct formation. researchgate.netnih.gov |

| Biosynthesis (Enzymatic) | High specificity, environmentally benign. researchgate.netnih.gov | High cost of enzymes, potential for enzyme inactivation, complex product mixtures. rhhz.net |

The biosynthesis of this compound via enzymatic hydrolysis of polysaccharides like laminarin is a promising approach. rhhz.net However, the process is not without its challenges. The enzymes used, such as laminarinases from various microbial sources, can produce a complex mixture of oligosaccharides with different degrees of polymerization (DP). rhhz.net This heterogeneity in the product stream complicates the subsequent purification steps required to isolate the target compound. rhhz.net

The separation and purification of this compound from complex mixtures derived from either synthesis or extraction is a critical step that significantly impacts the final cost and purity. A multi-stage purification process is often necessary to remove impurities such as proteins, polyphenols, and other polysaccharides. nih.gov This can involve initial precipitation steps using agents like ethanol and calcium chloride. nih.gov

Chromatographic techniques are central to achieving high purity. Size-exclusion chromatography (SEC) is a powerful and convenient method for separating oligosaccharides based on their molecular weight. rhhz.netnih.govresearchgate.net Other techniques like affinity chromatography are also employed for purification. nih.gov Fast protein liquid chromatography (FPLC) coupled with a refractive index detector has been shown to be a highly automated and high-resolution method for the separation and purification of oligosaccharides. nih.gov The selection of the appropriate chromatography resin, such as Bio-Gel P-2, is crucial for effective separation. nih.govfrontiersin.org Future efforts are aimed at developing more efficient and scalable purification platforms, potentially integrating membrane filtration technologies with specific molecular weight cutoffs to streamline the process and reduce solvent consumption. nih.gov

Optimization of Extraction Technologies for Polysaccharide-Derived this compound

Since this compound is a constituent of larger polysaccharides like laminarin found in sources such as brown algae, the initial extraction of these parent polysaccharides is a crucial first step. rhhz.net The efficiency of this extraction directly impacts the subsequent yield of the target oligosaccharide. Traditional hot-water extraction is a common method, but newer technologies are being explored to improve efficiency and yield. nih.gov

Microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) are two such advanced techniques. rhhz.net MAE utilizes microwave heating to generate pressure within the plant cells, leading to cell wall rupture and the release of polysaccharides. rhhz.net UAE employs cavitation effects to disrupt cell walls, enhancing extraction efficiency at lower temperatures and shorter times. mdpi.comscielo.br The optimization of extraction parameters is critical for maximizing yield while preventing degradation of the target compounds. nih.govnih.govresearchgate.net For instance, in MAE, excessive power can lead to the degradation of laminarin. rhhz.net Response surface methodology (RSM) is often used to systematically optimize multiple variables, such as temperature, time, liquid-to-solid ratio, and enzyme concentration (in enzyme-assisted extraction), to achieve the highest possible yield. nih.govfrontiersin.orgscielo.br

Table 2: Modern Polysaccharide Extraction Technologies

| Technology | Principle | Advantages | Key Optimization Parameters |

|---|---|---|---|

| Microwave-Assisted Extraction (MAE) | Microwave heating causes internal pressure, rupturing cell walls. rhhz.net | High penetration and extraction efficiency. rhhz.net | Microwave power, time, temperature. rhhz.netmdpi.com |

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls. scielo.br | Short extraction time, low temperature, high efficiency. mdpi.comscielo.br | Ultrasonic power, time, temperature, solid-liquid ratio. mdpi.com |

| Enzyme-Assisted Extraction | Enzymes degrade cell wall components, facilitating release. scielo.br | High specificity, mild conditions. | Enzyme concentration, time, temperature, pH. scielo.brnih.gov |

Establishing Standardized Methodologies for Analysis and Characterization

Accurate and reproducible analysis and characterization are fundamental for quality control and for understanding the structure-activity relationships of this compound. A variety of analytical techniques are employed, but standardization is needed to ensure consistency across different studies and applications.

The primary structure is often elucidated using a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, is invaluable for determining the sequence and linkage of the glycosidic bonds. researchgate.netnih.gov Mass spectrometry (MS) is used to confirm the molecular weight and degree of polymerization. nih.govfrontiersin.org High-performance liquid chromatography (HPLC) is a key technique for analyzing the purity and composition of oligosaccharide mixtures. nih.govnih.gov Fourier Transform Infrared (FTIR) spectroscopy can provide information about the types of functional groups and glycosidic linkages present within the molecule. mdpi.com The development of standardized protocols for sample preparation, data acquisition, and interpretation for each of these techniques is a crucial future direction for the field. nih.govscirp.org

Exploring Novel Structural Modulations for Targeted Biological Effects

Modifying the chemical structure of this compound and related oligosaccharides offers a promising avenue for enhancing their biological activities or creating novel functionalities. scirp.org Molecular modifications such as sulfation, phosphorylation, and carboxymethylation can alter physical properties like solubility and can lead to superior biological effects. scirp.org For example, sulfated derivatives of laminarans have been shown to possess anticancer activity. nih.gov

The synthesis of novel derivatives by attaching different functional groups can be used to probe interactions with biological targets. For instance, the synthesis of C-β-d-glucopyranosyl azole derivatives has been explored to create potent inhibitors of enzymes like glycogen phosphorylase, which is a target for type 2 diabetes treatment. nih.gov By designing and synthesizing derivatives with specific structural features, such as amino or guanidino groups on a pyrazole ring attached to the glucopyranosyl unit, researchers can investigate key interactions, like hydrogen bonding and ion-ion interactions, within the active site of an enzyme. nih.gov This exploration of structural modulation is key to unlocking the full therapeutic and functional potential of this class of compounds. nih.govnih.gov

Innovation in Biocatalysis and Green Chemistry for Sustainable Production